molecular formula C18H17N3O3S B2420521 N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 958984-08-2

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No. B2420521
CAS RN: 958984-08-2
M. Wt: 355.41
InChI Key: JHOMSJXSHZOAEI-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antileukemic Activities

Compounds structurally related to N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide have been synthesized and tested for antileukemic activities. The synthesis process involves reactions that yield furanyl and pyranyl derivatives, which have shown promising antileukemic activity in vivo, demonstrating the potential for developing novel antileukemic agents based on similar structural frameworks (Earl & Townsend, 1979).

Anticancer Activity

Research on analogous compounds, such as 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, has revealed significant anticancer activity across various cancer cell lines. This indicates the utility of such compounds in the development of new anticancer therapies. The study highlights the importance of structural modifications in enhancing biological activity, with certain derivatives showing high activity on specific leukemia cell lines (Ahsan, 2012).

Biotransformation and Detoxification Studies

Investigations into the biotransformation of disinfectants by microorganisms have shown that certain compounds undergo structural modifications leading to detoxification. This research provides insights into the environmental degradation of chemical compounds and their potential impacts on microbial communities. The findings could be relevant for understanding the environmental behavior and safety of structurally similar compounds (Schlueter et al., 2013).

Antibacterial Agents

Derivatives related to the compound of interest have been designed, synthesized, and evaluated for their antibacterial properties, demonstrating the potential for new antibacterial drug development. Certain derivatives showed promising activity against common bacterial strains, highlighting the importance of structural diversity in discovering new antimicrobial agents (Palkar et al., 2017).

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-5-3-6-15(12(11)2)21-17(13-9-25(23)10-14(13)20-21)19-18(22)16-7-4-8-24-16/h3-8H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOMSJXSHZOAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

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